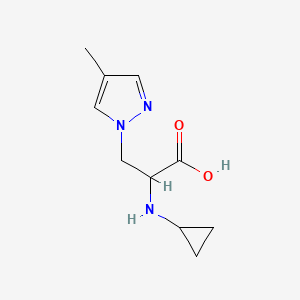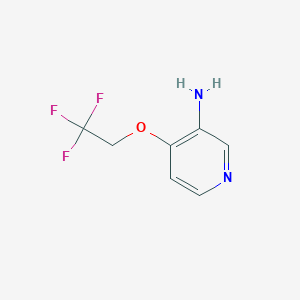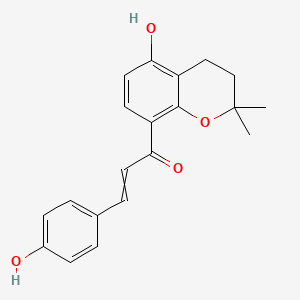
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperidine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the amine group.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)pyrazole: Contains two pyrazole rings instead of a piperidine ring.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)benzene: Contains a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to the combination of the thiophene, pyrazole, and piperidine rings, which can impart specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-1-5-16(8-9)12-7-10(14-15-12)11-4-2-6-17-11/h2,4,6-7,9H,1,3,5,8,13H2,(H,14,15) |
InChI Key |
QNWZPOYHQINRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)









